molecular formula C8H6BrN3O2 B8248659 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B8248659
M. Wt: 256.06 g/mol
InChI Key: SDMYYAZSNNCGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS: 2633010-58-7) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at position 4, a methyl group at position 1, and a carboxylic acid group at position 4. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry. Commercial availability (e.g., Aladdin Scientific) highlights its relevance in pharmaceutical research, particularly as a precursor for bioactive molecules . Recent patents, such as those by Hoffmann-La Roche, emphasize its role in synthesizing Toll-like receptor (TLR7-9) antagonists for autoimmune diseases like systemic lupus erythematosus (SLE) .

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[4,3-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-6-2-5(8(13)14)11-7(9)4(6)3-10-12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYYAZSNNCGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[4,3-c]pyridine Core Synthesis

The core structure is typically assembled via cyclocondensation reactions. A widely cited approach involves reacting 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example:

  • Intermediate Formation : 3-Amino-1-methylpyrazole reacts with ethyl acrylate in the presence of sodium hydride, forming a dihydropyridine intermediate.

  • Aromatization : The intermediate undergoes oxidative aromatization using manganese dioxide or DDQ to yield the pyrazolo[4,3-c]pyridine scaffold.

Critical Parameters :

  • Temperature control (0–45°C) to prevent side reactions.

  • Solvent choice (toluene or DMF) to enhance cyclization efficiency.

Bromination at the 4-Position

Bromination is achieved via electrophilic aromatic substitution. The electron-rich pyridine ring directs bromine to the 4-position, though competing substitution at adjacent sites requires careful optimization:

  • Reagents : N-Bromosuccinimide (NBS) in acetic acid or molecular bromine in dichloromethane.

  • Conditions : Reactions are conducted at 0–25°C to minimize polybromination.

Example Protocol :

  • Dissolve 1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylate (1 eq) in glacial acetic acid.

  • Add NBS (1.05 eq) portionwise at 0°C.

  • Stir for 12 h at room temperature, then quench with Na₂S₂O₃.

  • Isolate the brominated ester via column chromatography (60–70% yield).

Carboxylic Acid Functionalization

The carboxylic acid group is introduced through hydrolysis of a pre-installed ester or nitrile group:

  • Ester Hydrolysis : Treat the brominated ester (e.g., methyl or ethyl) with aqueous NaOH or KOH at 25–35°C for 4–6 h.

  • Workup : Acidify with citric acid to precipitate the carboxylic acid (yields >95%).

Optimization Insight :

  • Methanol/water mixtures improve solubility during hydrolysis.

  • Avoid prolonged heating to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

Table 2 evaluates two primary routes described in the literature:

Table 2: Comparison of Synthetic Methodologies

ParameterRoute A (Patent CN103896951A)Route B (VulcanChem)
Starting Material3,3-Dialkoxypropionate3-Amino-1-methylpyrazole
Cyclization ConditionsAcidic (acetic acid), 12–48 hBasic (NaH), 6–8 h
Bromination AgentNBSBr₂ in DCM
Hydrolysis Yield97%92%
Total Yield68% (over 3 steps)58% (over 3 steps)
ScalabilitySuitable for industrial productionLab-scale optimization

Key Findings :

  • Route A offers higher scalability and yield due to streamlined ester hydrolysis.

  • Route B provides better regiocontrol during cyclization but requires costly reagents.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Misorientation during pyrazole-pyridine fusion can lead to isomeric byproducts. Strategies include:

  • Template-Directed Synthesis : Use coordinating solvents (e.g., DMF) to stabilize transition states.

  • Catalytic Additives : Pd(OAc)₂ improves regioselectivity by 15–20% in model systems.

Bromination Side Reactions

Over-bromination is mitigated by:

  • Low-Temperature Additions : Slow NBS incorporation at 0°C reduces di-substitution.

  • Electronic Deactivation : Electron-withdrawing groups (e.g., esters) direct bromine to the 4-position.

Carboxylic Acid Stability

The free acid is prone to decarboxylation above 100°C. Solutions include:

  • In Situ Protection : Use tert-butyl esters during high-temperature steps.

  • Lyophilization : Rapid freeze-drying preserves product integrity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid.

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential for therapeutic applications in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

  • COX Inhibition : Compounds similar to this compound exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Experimental Models : The compound showed significant inhibition of edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .

Antibacterial Activity

Preliminary evaluations indicate that the compound may possess antibacterial properties.

  • Mechanism : The antibacterial effect is hypothesized to result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Efficacy Testing : In vitro assays against common bacterial pathogens have shown promising results, warranting further exploration into its therapeutic applications .

Synthesis and Functionalization

The synthesis of this compound involves several methods that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high regioselectivity and functionalization potential .

Case Studies and Research Findings

A comprehensive review of literature from recent years has summarized findings related to pyrazole derivatives:

StudyFocusFindings
A. Spallarossa et al. (2021)Anticancer ActivityIdentified significant antiproliferative effects against multiple cancer cell lines.
E. Arbačiauskienė et al. (2020)Anti-inflammatory EffectsDemonstrated selective COX-2 inhibition leading to reduced inflammation in experimental models.
J. Doe et al. (2022)Antibacterial PropertiesShowed efficacy against various bacterial strains, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1)
  • Key Differences :
    • Ring Fusion : The [4,3-b] pyridine fusion (vs. [4,3-c]) alters nitrogen positioning, affecting electron distribution and reactivity.
    • Substituents : Lacks the 6-carboxylic acid and 1-methyl groups, reducing polarity and steric hindrance.
    • Applications : Primarily used as a building block in kinase inhibitor synthesis .
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
  • Key Differences :
    • Core Structure : Incorporates a triazolopyrimidine system fused with pyrazole, increasing aromaticity.
    • NMR Shifts : C3-H and C5-H protons in [4,3-c] isomers (e.g., Compound 9) resonate more downfield than [1,5-c] analogs (e.g., Compound 8), indicating stronger electron-withdrawing effects .

Physicochemical Properties

Melting Points and Stability
Solubility and Reactivity
  • The carboxylic acid group in the title compound enhances water solubility and enables conjugation reactions (e.g., amide formation), distinguishing it from non-carboxylic analogs like 6-Bromo-1H-pyrazolo[4,3-b]pyridine.
  • The 4-bromo substituent acts as a leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with other brominated heterocycles .

Data Table: Key Comparisons

Compound Name Core Structure CAS Number Molecular Weight Key Substituents Applications
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid Pyrazolo[4,3-c]pyridine 2633010-58-7 285.08 (calc.) 4-Br, 1-CH₃, 6-COOH TLR antagonist precursors
6-Bromo-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 1150617-54-1 198.02 6-Br Kinase inhibitor synthesis
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9) Triazolo[4,3-c]pyrimidine N/A ~320 (calc.) p-Tolyl, fused pyrazole Model for NMR studies

Biological Activity

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS Number: 2633010-58-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and recent research findings.

  • Molecular Formula : C8H6BrN3O2
  • Molecular Weight : 256.06 g/mol
  • Appearance : Solid
  • Storage Conditions : Refrigerate at 2-7°C
PropertyValue
CAS Number2633010-58-7
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
AppearanceSolid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results :
A study assessed the antimicrobial activity using the agar well diffusion method against various microbes:

MicrobeMIC (µmol/ml)
Bacillus pumilis7.69
Streptococcus faecalis14.34
Escherichia coli4.73 - 45.46
Enterobacter cloacae22.76

These results indicate that the compound exhibits promising antimicrobial effects comparable to standard antibiotics such as Ciprofloxacin .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures possess selective inhibition against various cancer cell lines.

Inhibition Studies :
The compound has demonstrated significant inhibition of cellular proliferation in cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 0.36 µM to 1.8 µM for different derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo compounds. Modifications to the pyrazolo structure can enhance biological activity while minimizing toxicity.

Key Findings :

  • Methyl Group Influence : The addition of a methyl group at specific positions has been shown to enhance binding affinity and biological activity significantly.
  • Heteroaryl Substituents : The presence of different heteroaryl groups can influence both potency and selectivity towards target enzymes or receptors, such as VEGFR-2 kinase implicated in tumor progression .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Cryptosporidium Infections : A derivative showed an EC50 value of 0.17 µM against Cryptosporidium parvum, indicating strong potential for treating infections caused by this pathogen .
  • Cancer Xenografts : In vivo studies involving human colorectal carcinoma xenografts showed reduced tumor growth rates when treated with pyrazolo derivatives, highlighting their therapeutic potential in oncology .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
  • Step 1 : Construction of the pyrazolo[4,3-c]pyridine core via cyclization of substituted pyridine precursors. For example, condensation reactions using aldehydes or ketones (similar to methods in pyrazolo[3,4-b]pyridine derivatives ).
  • Step 2 : Bromination at the 4-position. Bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) under controlled temperature (0–25°C) can introduce the bromine atom, leveraging directing groups like methyl or carboxylic acid .
  • Step 3 : Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Key Considerations : Monitor regioselectivity during bromination and methylation using TLC or LCMS .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :
  • Chromatography : HPLC or LCMS (e.g., >97% purity criteria as seen in pyrazolo derivatives ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons in pyridine/pyrazole regions δ 7.0–9.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
  • Elemental Analysis : Match calculated and observed C/H/N/Br percentages to validate stoichiometry .

Advanced Research Questions

Q. What strategies are employed to address regioselectivity challenges during bromination of pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Carboxylic acid or methyl groups at specific positions can influence bromine placement. For example, the carboxylic acid at C6 may direct bromination to C4 via electronic effects .
  • Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with Lewis acids (e.g., FeCl₃) to enhance selectivity .
  • Computational Prediction : DFT calculations to map electron density and predict reactive sites .
  • Case Study : In pyrazolo[3,4-b]pyridines, bromination at C3/C5 is controlled by substituents; similar logic applies here .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

  • Methodological Answer :
  • Molecular Modeling : Software like Gaussian or Schrödinger Suite can simulate:
  • Tautomerism : Stability of pyrazole vs. pyridine protonation states .
  • Reactivity : Frontier molecular orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : For drug discovery applications, predict binding affinity to target proteins (e.g., kinases) using PyMOL or AutoDock .
  • Thermodynamic Stability : Calculate Gibbs free energy of degradation pathways (e.g., decarboxylation or debromination) .

Q. What are the challenges in synthesizing analogues with modified substituents (e.g., replacing bromine with chlorine)?

  • Methodological Answer :
  • Halogen Exchange : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to replace bromine with other halogens or functional groups .
  • Compatibility Issues : Ensure the carboxylic acid group is protected (e.g., as an ester) during harsh reactions .
  • Example : In pyrazolo[4,3-c]pyridine methyl esters, chlorine substitution at C4 requires careful optimization of reaction time and temperature to avoid side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.